molecular formula C9H16ClNO3 B3000068 (3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride CAS No. 2241129-86-0

(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride

Cat. No.: B3000068
CAS No.: 2241129-86-0
M. Wt: 221.68
InChI Key: MRXWNIVTDQJWFJ-JXLXBRSFSA-N
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Description

(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride is a complex organic compound characterized by its unique hexahydropyrano[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic conditions to form the hexahydropyrano structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the hexahydropyrano structure.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, oxidized hexahydropyrano compounds, and reduced carboxylic acid derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.

Biology and Medicine: In medicinal chemistry, (3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections.

Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (3aR,7aR)-1-(tert-Butoxycarbonyl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)thiazole-4-carboxylic acid
  • rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid
  • methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Comparison: Compared to these similar compounds, (3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical properties and reactivity. These differences make it particularly valuable in certain synthetic and medicinal applications where other compounds may not be as effective.

Properties

IUPAC Name

(3aR,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-10-4-7-5-13-3-2-9(7,6-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWNIVTDQJWFJ-JXLXBRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2COCCC2(C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2COCC[C@@]2(C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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